3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

説明

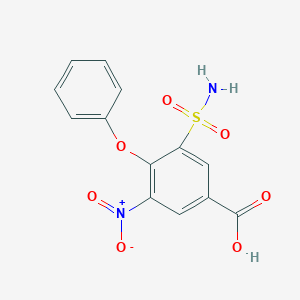

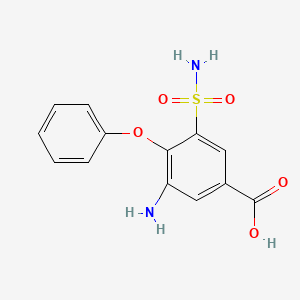

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUSSNAIUIVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951022 | |

| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28328-53-2 | |

| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(AMINOSULFONYL)-5-NITRO-4-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P531HR643J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

This guide provides a comprehensive technical overview of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, analytical characterization, and its pivotal role in the development of potent pharmaceuticals.

Introduction and Strategic Importance

This compound (CAS No. 28328-53-2) is a substituted benzoic acid derivative of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a trifecta of electron-withdrawing groups—nitro, sulfamoyl, and carboxylic acid—on a central phenoxy-substituted benzene ring, makes it a highly functionalized and versatile building block.

Its primary industrial and research application is as a critical precursor in the synthesis of high-ceiling loop diuretics, most notably Bumetanide.[2][] In this context, it is often referred to as "Bumetanide Impurity A," which underscores its direct position in the synthetic pathway.[1][] Understanding the chemical behavior and properties of this intermediate is paramount for optimizing diuretic synthesis, controlling impurity profiles, and ensuring the final active pharmaceutical ingredient's (API) quality and efficacy.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are foundational to its handling, reactivity, and analytical identification. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][] |

| Synonyms | Bumetanide Impurity A, 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | [1][2][] |

| CAS Number | 28328-53-2 | [1][2][4] |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [1][4] |

| Molecular Weight | 338.29 g/mol | [1][4] |

| Exact Mass | 338.02087184 Da | [1] |

| Appearance | Yellow to Brownish Yellow Solid | [] |

| Melting Point | 251-253°C (with decomposition) | [2][] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1][] |

| InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N | [] |

Structural Visualization

The molecule's structure is defined by a benzoic acid core substituted at the C3, C4, and C5 positions. The phenoxy ether linkage at C4 provides a degree of conformational flexibility due to the rotatable bond.

Caption: 2D structure of this compound.

Synthesis and Reactivity Profile

Core Synthesis Protocol

The most direct synthesis of this compound involves a nucleophilic aromatic substitution reaction. The precursor, 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid, is reacted with phenol in the presence of a base.

Rationale: The chlorine atom at the C4 position is activated towards nucleophilic substitution by the strong electron-withdrawing effects of the nitro group (ortho) and the sulfamoyl group (para). Phenol, typically deprotonated by a base like potassium carbonate or sodium hydroxide to form the more nucleophilic phenoxide, readily displaces the chloride ion.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

Introduction

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate and potential impurity in the synthesis of Bumetanide, a potent loop diuretic.[] The precise molecular structure of this compound is critical for understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical application of spectroscopic and crystallographic techniques, offering insights into experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, it is essential to understand the fundamental properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [][2][3] |

| Molecular Weight | 338.29 g/mol | [][2][3] |

| CAS Number | 28328-53-2 | [2][3] |

| Appearance | Yellow to Brownish Yellow Solid | [] |

| Melting Point | 251-253°C | [] |

| IUPAC Name | This compound | [][3] |

The structure of this compound incorporates several key functional groups that dictate its chemical and spectral properties: a benzoic acid moiety, a nitro group, a phenoxy ether linkage, and a sulfonamide group. The strategic application of various analytical techniques allows for the comprehensive characterization of this multifaceted molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) will be of particular interest.[4][5][6] The substituents on the central benzene ring—a carboxylic acid, a nitro group, a phenoxy group, and a sulfonamide group—will each exert distinct electronic effects, influencing the chemical shifts of the aromatic protons. The nitro group, being a strong electron-withdrawing group, will cause a downfield shift (deshielding) of nearby protons.[7]

Predicted ¹H NMR Spectral Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2' and H-6' (phenoxy ring) | ~7.0-7.2 | Doublet | 7-9 | Ortho-coupling to H-3'/H-5' |

| H-3', H-4', and H-5' (phenoxy ring) | ~7.2-7.4 | Multiplet | - | Overlapping signals due to coupling with neighboring protons |

| H-6 (benzoic acid ring) | ~8.2-8.4 | Doublet | ~2 | Meta-coupling to H-2 |

| H-2 (benzoic acid ring) | ~8.5-8.7 | Doublet | ~2 | Meta-coupling to H-6 |

| -SO₂NH₂ | ~7.5-8.0 | Broad Singlet | - | Exchangeable protons |

| -COOH | ~12.0-13.0 | Broad Singlet | - | Exchangeable proton of the carboxylic acid |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[5] The chemical shifts will be influenced by the attached functional groups.

Predicted ¹³C NMR Spectral Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1' (phenoxy ring, attached to O) | ~155-160 | Deshielded by the ether oxygen |

| C-2', C-6' (phenoxy ring) | ~118-122 | Shielded relative to unsubstituted benzene |

| C-3', C-5' (phenoxy ring) | ~128-132 | Typical aromatic carbon chemical shift |

| C-4' (phenoxy ring) | ~124-128 | Typical aromatic carbon chemical shift |

| C-1 (benzoic acid ring, attached to COOH) | ~130-135 | Deshielded by the carboxylic acid group |

| C-2, C-6 (benzoic acid ring) | ~125-135 | Influenced by adjacent substituents |

| C-3 (benzoic acid ring, attached to NO₂) | ~145-150 | Strongly deshielded by the nitro group |

| C-4 (benzoic acid ring, attached to O) | ~150-155 | Deshielded by the ether oxygen |

| C-5 (benzoic acid ring, attached to SO₂NH₂) | ~135-140 | Deshielded by the sulfonamide group |

| -COOH | ~165-170 | Typical carboxylic acid carbonyl carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For sulfonamides, common fragmentation pathways involve the loss of SO₂.[8]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z 338.29) should be observed.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z 320) from the carboxylic acid.[9]

-

Loss of NO₂ (m/z 292).

-

Loss of SO₂NH₂ (m/z 259).

-

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy group (m/z 93) and the substituted benzoic acid moiety.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and inducing fragmentation to obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H (Sulfonamide) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1550-1475 | N-O (Nitro) | Asymmetric Stretching |

| 1360-1290 | N-O (Nitro) | Symmetric Stretching |

| ~1350 and ~1160 | S=O (Sulfonamide) | Asymmetric and Symmetric Stretching |

| ~1250 | C-O (Aryl Ether) | Stretching |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid.[10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow: Single-Crystal X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[10] This can be achieved through various techniques, including slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A thorough screening of different solvents and solvent combinations is usually necessary.[11][12][13]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies the key functional groups. Ultimately, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By integrating the data from these complementary techniques, a comprehensive and unambiguous structural assignment can be achieved, which is paramount for quality control and regulatory purposes in the pharmaceutical industry.

References

- CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources.

- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.

- Bai, H., Ma, X., Li, J., Ren, Y., Ouyang, Z., & Ma, Q. (2020). Online coupling of an electrochemically fabricated solid-phase microextraction probe and a miniature mass spectrometer for enrichment and analysis of chemical contaminants in infant drinks. Analytica Chimica Acta, 1098, 66–74.

- How to grow crystals for X-ray crystallography. (2024). IUCr Journals.

- NMR Spectroscopy of Aromatic Compounds. (2025). JoVE.

- Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022). YouTube.

- X-ray crystallography. Wikipedia.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.

- Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025). RSC Publishing.

- Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.

- NMR Spectroscopy of Benzene Derivatives. (2025). JoVE.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Supplementary Information. The Royal Society of Chemistry.

- of ¹H (red) and ¹³C (blue) chemical shift assignments for compounds 3 and 1. ResearchGate.

- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. PubChem.

- Bumetanide impurity (this compound). AdooQ BioScience.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph.

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

- Aromatic H. University of Calgary.

- Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. PMC - NIH.

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube.

- The application of empirical methods of 13C NMR chemical shift prediction as a filter for ldots. ResearchGate.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Benzoic acid, 3-nitro-. NIST WebBook.

- Benzoic acid, 3-nitro-. NIST WebBook.

- Mass fragmentation pattern of compounds 3a and 3b. ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Supplementary Information. The Royal Society of Chemistry.

- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. PubChem.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry.

Sources

- 2. scbt.com [scbt.com]

- 3. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. This compound [lgcstandards.com]

- 8. aaqr.org [aaqr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. How To [chem.rochester.edu]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2), a key chemical intermediate in the synthesis of the potent loop diuretic, Bumetanide. The document delineates the compound's chemical identity, physicochemical properties, a detailed synthetic pathway, and current analytical methodologies for its characterization and quality control. While primarily recognized for its role as a precursor in pharmaceutical manufacturing, this guide also explores the underlying chemical principles and experimental considerations essential for its handling and application in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative characterized by the presence of a nitro group, a phenoxy ether linkage, and a sulfamoyl group. These functional groups contribute to its unique chemical reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 28328-53-2 | [][3] |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [][3] |

| Molecular Weight | 338.29 g/mol | [1][] |

| Appearance | Yellow to Brownish Yellow Solid | [] |

| Melting Point | 251-253°C (decomposes) | [][4] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1] |

| InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N | [1][] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis and Mechanism

The primary route to this compound is through a nucleophilic aromatic substitution reaction. This process is a cornerstone of its industrial production as an intermediate for Bumetanide.

Synthetic Workflow

The synthesis involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol in the presence of a base. The base is crucial as it deprotonates phenol to the more nucleophilic phenoxide ion, which then displaces the chloride on the aromatic ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3-nitro-5-sulfamoylbenzoic acid and sodium bicarbonate in water.

-

Addition of Phenol: To this solution, add phenol.

-

Heating: Heat the reaction mixture to approximately 85°C and maintain for several hours (e.g., 15 hours) with stirring.

-

Precipitation of Intermediate: Cool the reaction mixture to 0°C. If necessary, scratch the inside of the flask to initiate the precipitation of the sodium salt of the product.

-

Isolation of Intermediate: After stirring in the cold, collect the precipitate by filtration and wash with cold water.

-

Acidification: Dissolve the collected solids in hot water and acidify the solution to a pH of approximately 2 with a suitable acid, such as 4N HCl. This will protonate the carboxylate to form the final product.

-

Final Product Isolation: Stir the acidified solution for a short period to ensure complete precipitation.

-

Purification and Drying: Collect the resulting solid product by filtration, wash with cold water, and dry in a vacuum oven overnight.

Causality behind Experimental Choices:

-

Choice of Base: Sodium bicarbonate is a mild base, sufficient to deprotonate phenol to the more reactive phenoxide without causing unwanted side reactions.

-

Heating: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution, as the aromatic ring is deactivated by the electron-withdrawing nitro and sulfamoyl groups.

-

Acidification: This step is critical to convert the water-soluble sodium salt of the carboxylic acid into the final, less soluble product, allowing for its isolation.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic steps, particularly in a pharmaceutical context where purity is paramount. While detailed, publicly available spectra are limited, commercial suppliers confirm characterization by standard spectroscopic methods.[5]

Spectroscopic Analysis (Expected)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as exchangeable protons from the carboxylic acid and sulfamoyl groups. The exact chemical shifts would be influenced by the electron-withdrawing nature of the substituents.

-

¹³C NMR: Would reveal the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the carbons attached to the nitro, sulfamoyl, and phenoxy groups, and the remaining aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the S=O bonds in the sulfamoyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, and fragmentation patterns could provide further structural confirmation.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantifying it as an impurity in Bumetanide.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV, typically in the range of 254 nm |

| Flow Rate | ~1.0 mL/min |

Method Validation: Any HPLC method used for quality control must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Role in Drug Development: The Path to Bumetanide

The primary significance of this compound lies in its role as a direct precursor to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is then converted to Bumetanide.[6][7]

The Synthetic Trajectory to a Diuretic

Caption: Key transformations from the intermediate to the final API, Bumetanide.

The conversion of the nitro-intermediate to Bumetanide involves two key transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or with other reducing agents.

-

Alkylation of the Amine: The resulting amino group is then alkylated with a butyl group, often through reductive amination with butanal.

Chemical Reactivity and Further Applications

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: Can undergo esterification, amide formation, and other standard carboxylic acid reactions.

-

Nitro Group: As demonstrated in the synthesis of Bumetanide, it is readily reduced to an amino group, which can then be further functionalized.

-

Sulfamoyl Group: The protons on the nitrogen are acidic and can be deprotonated. The group itself is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.

-

Aromatic Ring: The ring is electron-deficient due to the presence of three electron-withdrawing groups, making it susceptible to nucleophilic aromatic substitution, as seen in its synthesis.

While its primary application is in the synthesis of Bumetanide, the unique substitution pattern of this molecule could make it a valuable building block for the synthesis of other novel compounds in medicinal chemistry research.

Conclusion

This compound is a well-defined chemical entity with a critical role in the pharmaceutical industry. Its synthesis is based on fundamental principles of organic chemistry, and its characterization relies on standard analytical techniques. For researchers in drug development, a thorough understanding of this intermediate's properties and synthesis is essential for the efficient and controlled production of Bumetanide and potentially other novel therapeutic agents. Future research could explore any intrinsic biological activity of this molecule or its use as a scaffold for new drug discovery efforts.

References

- PubChem. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.

- PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.

Sources

- 1. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 28328-53-2 [chemicalbook.com]

- 5. 28328-53-2|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (CAS No. 28328-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-53-2), a key intermediate and designated impurity in the synthesis of the potent loop diuretic, Bumetanide. This document, intended for professionals in pharmaceutical research and development, outlines the physicochemical properties, synthesis, and detailed analytical methodologies for the robust characterization of this compound. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for quality control, impurity profiling, and regulatory compliance in the context of Bumetanide manufacturing.

Introduction: The Significance of a Critical Impurity

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. This compound is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) as Bumetanide Impurity A and the United States Pharmacopeia (USP) as Bumetanide Related Compound B.[1][2][3] Its presence and quantity in the final Active Pharmaceutical Ingredient (API) of Bumetanide are strictly regulated. Therefore, a thorough understanding of its chemical characteristics and reliable analytical methods for its detection and quantification are paramount for any professional involved in the synthesis and quality assurance of Bumetanide. This compound serves not only as a process impurity but also as a critical starting material in several synthetic routes to Bumetanide, underscoring the need for its comprehensive characterization.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the development of purification strategies.

| Property | Value | References |

| CAS Number | 28328-53-2 | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | Bumetanide EP Impurity A, Bumetanide Related Compound B | [1][3] |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [7] |

| Molecular Weight | 338.29 g/mol | [7] |

| Appearance | Light yellow to brownish-yellow solid/powder | [] |

| Melting Point | 251-253 °C (decomposes) | [5] |

| Solubility | Insoluble in water; Soluble in hot ethanol and DMSO | [9] |

Synthesis Pathway and Rationale

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorinated precursor with phenol.[10] This approach is favored for its efficiency and the availability of the starting materials.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[10]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid in an appropriate solvent.

-

Addition of Reagents: Add phenol and a suitable base to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 85-95 °C and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by filtration and purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices: The use of a base is crucial to deprotonate phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electron-deficient aromatic ring of the chlorinated precursor. The nitro group at the meta position to the leaving group (chlorine) activates the ring for nucleophilic aromatic substitution.

Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous identification and purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for its quantification in the Bumetanide API. A stability-indicating method ensures that the analyte is resolved from any potential degradation products.[11][12]

Step-by-Step HPLC Protocol:

-

Column: Discovery C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[11]

-

Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde in water and acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 254 nm.[11]

-

Column Temperature: 50 °C.[1]

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Rationale for Method Parameters: The C18 column provides excellent retention and separation for moderately polar to nonpolar compounds. The acetonitrile/water mobile phase is a common choice for reverse-phase chromatography, offering good solvating power and UV transparency. Detection at 254 nm is effective due to the presence of aromatic rings in the molecule.

Spectroscopic Characterization

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 339.0281. In negative ion mode, the [M-H]⁻ ion would be at m/z 337.0125.

-

Fragmentation Pattern: The fragmentation of aromatic sulfonamides can be complex. A characteristic loss of SO₂ (64 Da) from the molecular ion is often observed.[13] Other expected fragmentations would involve the loss of the carboxylic acid group (CO₂) and cleavage of the ether linkage.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While a public spectrum is not available, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum would show signals corresponding to the protons on the two aromatic rings. The protons on the phenoxy ring would appear as a multiplet in the aromatic region. The two protons on the benzoic acid ring would appear as distinct signals, likely singlets or doublets, due to the substitution pattern. The protons of the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The carbons of the aromatic rings would appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups (nitro, phenoxy, sulfamoyl, and carboxyl).

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H stretch (Carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.[14]

-

N-H stretch (Sulfonamide): Two bands in the region of 3400-3250 cm⁻¹.[14]

-

C=O stretch (Carboxylic acid): A strong absorption around 1700 cm⁻¹.[14]

-

N-O stretch (Nitro group): Strong absorptions around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[14]

-

S=O stretch (Sulfonamide): Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-O stretch (Ether): An absorption in the region of 1320-1000 cm⁻¹.[14]

-

Safety and Handling

This compound is classified as a hazardous chemical that causes serious eye irritation.[6][15] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]

Conclusion

The comprehensive characterization of this compound (CAS No. 28328-53-2) is a critical aspect of ensuring the quality and safety of the diuretic drug Bumetanide. This guide has provided an in-depth overview of its physicochemical properties, a representative synthetic route, and detailed, validated analytical methods for its identification and purity assessment. The application of the described chromatographic and spectroscopic techniques will enable researchers and quality control professionals to confidently manage this critical impurity, thereby upholding the stringent standards of pharmaceutical manufacturing.

References

- Mark Manidhar, T., et al. (2011). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link]

- Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]

- SynZeal. (n.d.). Bumetanide EP Impurity B.

- Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. [Link]

- Pharmaffiliates. (n.d.). Bumetanide-impurities.

- Rao, J. R., Kumar, M., & Yadav, S. S. (2012). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 5(1), 85-89. [Link]

- USP-NF. (2018). Bumetanide Tablets. [Link]

- Dr. Ashavin. (n.d.). DRAFT CERTIFICATE OF ANALYSIS.

- USP. (2006). USP29-NF24 - Bumetanide. [Link]

- Saitraders. (n.d.). Bumetanide Related Compound B.

- Scribd. (n.d.). Bumetanide Pharmaceutical Analysis.

- PubChem. (n.d.). 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid.

- Pharmaffiliates. (n.d.). Bumetanide Related Compound B (this compound) (1078336).

- Xia, Y., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(7), 1341-1349. [Link]

- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.

- NIST. (n.d.). Benzoic acid, 3-nitro-.

- MassBank. (2020). Organic acids and derivatives.

- University of California, Los Angeles. (n.d.). IR Chart.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bumetanide EP Impurity B | 28328-54-3 | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ijrpc.com [ijrpc.com]

- 5. This compound | 28328-53-2 [chemicalbook.com]

- 6. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [lgcstandards.com]

- 9. drashavins.com [drashavins.com]

- 10. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. scispace.com [scispace.com]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

Foreword: Understanding the Physicochemical Landscape of a Drug Candidate

An In-Depth Technical Guide to the Physical Properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. A critical and often foundational aspect of this evaluation lies in the comprehensive characterization of the molecule's physical properties. These properties are not mere data points; they are the very language in which the molecule communicates its potential for bioavailability, stability, and manufacturability. This guide provides an in-depth exploration of the physical properties of this compound, a key intermediate in the synthesis of the diuretic drug Bumetanide.[1][] As such, its physicochemical profile is of significant interest to researchers in medicinal chemistry, formulation science, and process development. We will delve into the experimental determination and theoretical significance of its key physical attributes, offering not just data, but a field-proven perspective on why these properties matter and how they are reliably ascertained.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's physical properties begins with a clear definition of its molecular identity.

Chemical Structure

The foundational blueprint of this compound dictates its chemical behavior and physical characteristics. Its structure is comprised of a central benzoic acid core, substituted with a nitro group, a phenoxy group, and a sulfamoyl group.

Caption: Chemical structure of this compound.

Key Identifiers

A consistent and unambiguous identification of the compound is crucial for data integrity and regulatory purposes.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [][3] |

| CAS Number | 28328-53-2 | [1][4] |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [][4] |

| Molecular Weight | 338.29 g/mol | [4] |

| Appearance | Yellow to Brownish Yellow Solid | [] |

Thermal and Solid-State Properties: The Foundation of Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are paramount, influencing everything from its stability during storage to its dissolution profile in a final dosage form.[5]

Melting Point

The melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity and identity.[6][7] For this compound, a sharp melting range is indicative of high purity.

-

Experimentally Determined Value: 251-253°C (with decomposition)[1]

The capillary method remains a robust and widely accepted technique for determining the melting point of crystalline solids.[6][8]

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharper melting range.[6][8]

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring that the observed temperature is a true reflection of the phase transition.[6]

-

Melting Range: Reporting a melting range rather than a single point acknowledges that melting is a process and provides insight into the sample's purity. A broad melting range often suggests the presence of impurities.[6]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder on a clean, dry watch glass.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[9]

Solid-State Characterization (Polymorphism)

-

X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions, such as melting and crystallization, and can be used to identify and quantify different polymorphs based on their distinct thermal signatures.[5][10][11] The presence of a nitroaromatic group suggests that DSC would also be valuable for assessing thermal stability and potential exothermic decomposition.[10][12][13][14]

-

Thermogravimetric Analysis (TGA): TGA measures changes in a sample's weight as a function of temperature, which is useful for identifying the presence of solvates or hydrates.

Caption: A typical workflow for the solid-state characterization of a pharmaceutical compound.

Solution Properties: Dictating Absorption and Distribution

The behavior of a compound in solution is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility, particularly aqueous solubility, is a key factor influencing the oral bioavailability of a drug. Poor solubility can be a major hurdle in drug development.[15] The solubility of this compound has been noted in organic solvents.

-

Qualitative Solubility: Soluble in DMSO (Dimethyl Sulfoxide) and Methanol.

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true saturation point of a compound in a given solvent.[16][17]

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound ensures that the resulting solution is truly saturated.[17]

-

Prolonged Equilibration: Shaking the suspension for an extended period (typically 24-48 hours) allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.[16]

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Phase Separation: Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis, preventing artificially high solubility readings.[16]

Step-by-Step Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[16][18]

-

Phase Separation: The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid. The first few drops of the filtrate are discarded to avoid any adsorption effects from the filter membrane.

-

Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a standard curve prepared from known concentrations of the compound.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups (a carboxylic acid and a sulfonamide), the pKa values will determine the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Predicted pKa: Approximately 3.13 ± 0.10 (for the carboxylic acid)

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[19][20][21]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[19]

-

Constant Ionic Strength: Maintaining a constant ionic strength with an electrolyte like KCl minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.[19]

-

Co-solvent for Poorly Soluble Compounds: For compounds with low aqueous solubility, a co-solvent like methanol may be necessary. The pKa is then determined at several co-solvent concentrations and extrapolated back to 0% co-solvent to obtain the aqueous pKa.[21]

Step-by-Step Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture) with a constant ionic strength maintained by 0.15 M KCl.[19]

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously and purged with nitrogen.[19]

-

Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.[20]

Conclusion: A Holistic View of Physicochemical Properties in Drug Development

The physical properties of this compound, as outlined in this guide, provide a critical foundation for its successful application in pharmaceutical development. From its thermal stability, indicated by its high melting point, to its solution behavior, governed by its solubility and acidity, each property offers a piece of the puzzle. A comprehensive understanding of these characteristics, obtained through the robust experimental methodologies detailed herein, empowers researchers to make informed decisions, mitigate risks, and ultimately, accelerate the path from molecule to medicine. The principles and protocols discussed are not merely academic exercises; they represent the practical, experience-driven approach that underpins modern drug development.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

- Solid-State Characterization in Drug Development and Formul

- Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm (RSC Publishing). [Link]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- investigation of thermal stability of some nitroaromatic derivatives by dsc.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

- Determin

- Characterization of the Solid-State: Spectroscopic Techniques. PubMed. [Link]

- Solid-State Characterization.

- Chapter 3. Analytical Techniques in Solid-state Characterization.

- On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.

- Solid State Form Characterization for Drug Development. HyCON Labs. [Link]

- Protocol for Determining pKa Using Potentiometric Titration.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]

- Melting Point. Shivaji College. [Link]

- Bumetanide. PubChem - NIH. [Link]

- experiment (1)

- bumetanide. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- 6.

- The crystal structure of benzoic acid: a redetermination with X-rays at room temper

- 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid. PubChem. [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.

- B Pharmacy 5th Semester Syllabus. Carewell Pharma. [Link]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

- Compound: BUMETANIDE (CHEMBL1072). ChEMBL - EMBL-EBI. [Link]

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Bumetanide Impurities and Rel

- Nitroaromatic Compounds, from Synthesis to Biodegrad

Sources

- 1. This compound | 28328-53-2 [chemicalbook.com]

- 3. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rroij.com [rroij.com]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. bumetanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid molecular weight

An In-Depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 28328-53-2), a pivotal chemical intermediate in modern pharmaceutical manufacturing. The document opens by establishing its fundamental chemical identity, centered on a precise molecular weight of 338.29 g/mol .[1][2] It further elucidates the compound's critical role as a precursor and potential process impurity in the synthesis of Bumetanide, a potent loop diuretic.[][4][5] This guide details its physicochemical properties, presents a validated synthesis protocol with mechanistic explanations, and discusses the analytical considerations essential for quality control in drug development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for working with this compound.

Core Chemical Identity and Physicochemical Profile

This compound is an organic compound whose significance is primarily derived from its function in synthetic chemistry.[5] Its molecular structure and properties are well-characterized, providing a solid basis for its application in multi-step pharmaceutical syntheses.

Molecular Structure and Identifiers

The foundational characteristic of any chemical entity is its structure, from which all other properties are derived. The IUPAC name, this compound, precisely describes its substituted benzene ring structure.[1][]

Caption: Fig. 1: 2D structural representation of the title compound.

Quantitative Physicochemical Data

A summary of the key quantitative data is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 338.29 g/mol | [1][2][6] |

| Molecular Formula | C₁₃H₁₀N₂O₇S | [1][2][] |

| CAS Number | 28328-53-2 | [1][2][4] |

| IUPAC Name | This compound | [1][] |

| Appearance | Yellow to Brownish-Yellow Solid | [] |

| Melting Point | 251-253°C (decomposes) | [][4][7] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[O-] | [1][][6] |

| Predicted pKa | 3.13 ± 0.10 | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Role in Pharmaceutical Development: The Bumetanide Pathway

The primary relevance of this compound within the pharmaceutical industry is its role as a direct precursor to Bumetanide.[][4] It is also designated as "Bumetanide EP Impurity A," highlighting its importance from a quality control and regulatory perspective.[1][4]

From Intermediate to Active Pharmaceutical Ingredient (API)

Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver disease, and renal disease. The synthesis of Bumetanide involves the chemical modification of this compound. Specifically, the nitro group is reduced to an amine, which is then alkylated. This transformation underscores the compound's value; its carefully arranged functional groups are essential for building the final, pharmacologically active molecule.

Caption: Fig. 2: Synthetic relationship from intermediate to API.

Recommended Synthesis Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on established chemical principles and patent literature.[8]

Experimental Workflow

This process involves the displacement of a chloride atom from 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid by a phenoxide ion.

Caption: Fig. 3: Step-by-step synthesis workflow.

Step-by-Step Methodology & Mechanistic Rationale

-

Phenoxide Formation: In a suitable reaction vessel, dissolve phenol and a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Rationale: The hydroxide base deprotonates the weakly acidic phenol to form the sodium phenoxide salt. The resulting phenoxide is a much stronger nucleophile than phenol itself, which is a critical requirement for attacking the electron-deficient aromatic ring in the next step.

-

-

Nucleophilic Substitution: Add 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid to the phenoxide solution.

-

Rationale: The starting material has a chlorine atom that is activated for nucleophilic substitution. This activation is provided by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

-

Reaction Execution: Heat the mixture to approximately 85-95°C and maintain with stirring for 1-4 hours.[8] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Rationale: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

-

-

Product Isolation (Salting Out): Upon reaction completion, cool the mixture to between 0°C and 5°C. The sodium salt of the product, being less soluble in the cold solvent, will precipitate.[8]

-

Rationale: This step leverages temperature-dependent solubility to achieve initial purification. Isolating the salt is often cleaner than directly precipitating the free acid.

-

-

Purification and Protonation: Filter the crude sodium salt. The salt is then re-dissolved in hot water and acidified with a strong mineral acid, such as hydrochloric acid (HCl), until the pH is between 1 and 2.[8]

-

Rationale: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid. This form is significantly less soluble in water, causing it to precipitate out of the aqueous solution, thereby separating it from water-soluble impurities.

-

-

Final Filtration and Drying: The final solid product is collected by filtration, washed with cold water to remove residual salts and acid, and dried under vacuum to yield pure this compound.

Analytical and Safety Considerations

Quality Control in Drug Manufacturing

As Bumetanide Impurity A, the presence and quantity of this compound in the final API must be strictly controlled. Standard analytical methods for its detection include:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying its presence in both the intermediate stages and the final Bumetanide product. A well-developed HPLC method can effectively separate the intermediate from the API and other related substances.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for unambiguous identification, especially during process development and impurity profiling, by confirming the molecular weight (338.29 Da) and fragmentation pattern.

The control of this impurity is a self-validating system; failure to remove it during the synthesis and purification steps will result in a final drug product that does not meet regulatory purity specifications, thus preventing its release.

GHS Hazard Profile and Safe Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a compound of significant industrial utility rather than direct therapeutic application. Its precise molecular weight of 338.29 g/mol and well-defined physicochemical properties make it a reliable building block for the synthesis of Bumetanide. A thorough understanding of its synthesis, the rationale behind the experimental steps, and the analytical methods for its control are essential for professionals in drug development and manufacturing. This guide provides the foundational knowledge required to handle and utilize this important chemical intermediate safely and effectively.

References

- BioOrganics. This compound-d5.

- PubChem. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926.

- Pharmaffiliates. Chemical Name : this compound-d5.

- Google Patents. CA1082191A - Process for the preparation of sulfamylbenzoic acids.

- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.

Sources

- 1. 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | C13H10N2O7S | CID 119926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. This compound | 28328-53-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. anaxlab.com [anaxlab.com]

- 7. 28328-53-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in Organic Solvents

Introduction

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic molecule of significant interest in the pharmaceutical industry. It is recognized as a key intermediate in the synthesis of certain diuretic drugs and is also classified as an impurity in Bumetanide[1][][3]. Understanding its solubility profile in various organic solvents is paramount for drug development professionals and researchers. This knowledge is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and developing analytical methods for quality control.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[4][5]. The molecular structure of this compound features a combination of polar and non-polar functional groups, leading to a nuanced solubility behavior.

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH), a nitro group (-NO2), and a sulfamoyl group (-SO2NH2) imparts significant polarity to the molecule. These groups can participate in hydrogen bonding, a strong type of intermolecular force that enhances solubility in polar solvents[6]. The carboxylic acid and sulfamoyl groups can act as both hydrogen bond donors and acceptors, while the nitro group acts as a hydrogen bond acceptor[6].

-

Non-Polar Functional Groups: The phenoxy group (a benzene ring attached via an ether linkage) is a bulky, non-polar moiety. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

The interplay between these opposing characteristics will dictate the compound's solubility in a given organic solvent. It is expected that this compound will exhibit limited solubility in purely non-polar solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding.

Selection of Organic Solvents

To establish a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the polarity spectrum. These can be broadly categorized as:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. They are expected to be effective at solvating the polar functional groups of the target molecule.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone) These solvents possess a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors and are generally good solvents for a wide range of compounds.

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are unable to participate in hydrogen bonding. The solubility of this compound is expected to be low in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is based on the widely used shake-flask method[7].

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state. The exact time should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)

Dilution factor = (Final volume of diluted solution) / (Initial volume of filtered solution)

-

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility of this compound at 25 °C

| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Hypothetical High Value] |

| Ethanol | 24.5 | [Hypothetical Medium-High Value] | |

| Water | 80.1 | [Hypothetical Low Value] | |

| Polar Aprotic | DMSO | 46.7 | [Hypothetical Very High Value] |

| DMF | 38.3 | [Hypothetical High Value] | |

| Acetone | 20.7 | [Hypothetical Medium Value] | |

| Non-Polar | Toluene | 2.4 | [Hypothetical Very Low Value] |

| Hexane | 1.9 | [Hypothetical Very Low Value] |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data should be populated here.

The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:

Sources

Whitepaper: A Comprehensive Technical Guide to the Melting Point Determination of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

Abstract